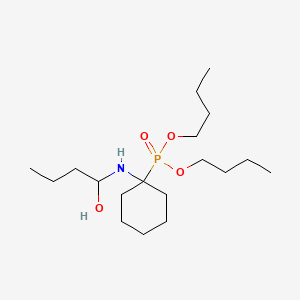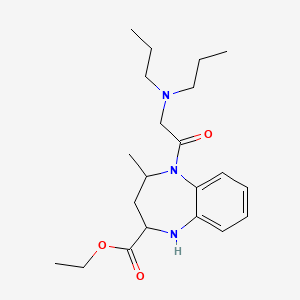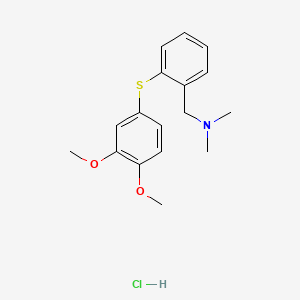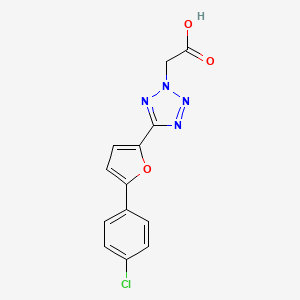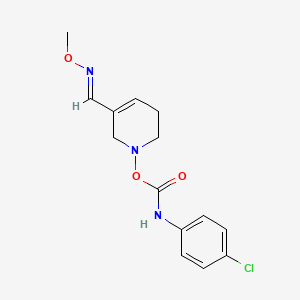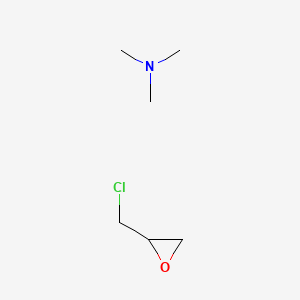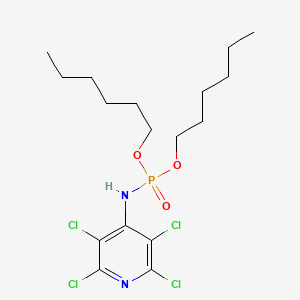
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a phosphoramidic acid group attached to a tetrachloropyridinyl ring, with two hexyl ester groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester typically involves the reaction of phosphoramidic acid derivatives with tetrachloropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of automated systems to control the addition of reactants and the removal of by-products. This ensures a high level of efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The tetrachloropyridinyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine and phosphine oxide derivatives.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, triphenyl ester
- Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
Uniqueness
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexyl ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for applications where other similar compounds may not be effective, such as in specific catalytic processes or as a reagent in specialized organic synthesis reactions.
Properties
CAS No. |
55733-25-0 |
|---|---|
Molecular Formula |
C17H27Cl4N2O3P |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-N-dihexoxyphosphorylpyridin-4-amine |
InChI |
InChI=1S/C17H27Cl4N2O3P/c1-3-5-7-9-11-25-27(24,26-12-10-8-6-4-2)23-15-13(18)16(20)22-17(21)14(15)19/h3-12H2,1-2H3,(H,22,23,24) |
InChI Key |
AREWLBRDYMWBBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



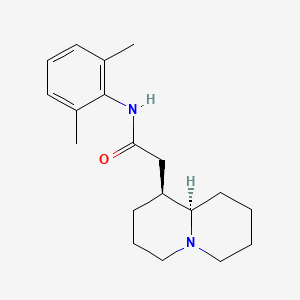

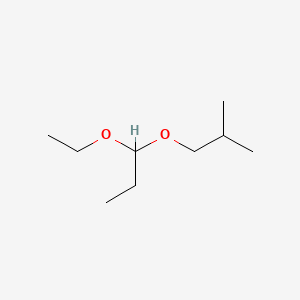
![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
